molecular formula C₂₂H₂₄D₃FO₄ B1158306 Betamethasone-∆17,20-d3 21-Aldehyde

Betamethasone-∆17,20-d3 21-Aldehyde

Cat. No.: B1158306
M. Wt: 377.46
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone-∆17,20-d3 21-Aldehyde is a deuterium-labeled, stable isotope of the betamethasone enol aldehyde intermediate. With a molecular formula of C22H24D3FO4 and a molecular weight of 377.46, this compound is specifically designed for use in pharmaceutical and metabolic research . It is identified as a key degradation and metabolic intermediate of the corticosteroid betamethasone . In scientific studies, the unlabeled form of this enol aldehyde has been characterized as a critical intermediary degradant in the forced degradation of betamethasone sodium phosphate, which subsequently undergoes hydration and an intramolecular Cannizzaro reaction to form diastereomeric 17-deoxy-20-hydroxy-21-oic acids . This makes the deuterated version an invaluable internal standard for precise analytical methods, including LC-MS, used in quantifying betamethasone and its pathways. Researchers utilize this compound for tracking metabolic fate, profiling degradation products, and ensuring the stability and safety of pharmaceutical formulations . The product is supplied for laboratory research purposes and must be stored at 2-8°C . Please note: This product is intended for research use only and is not approved for human consumption .

Properties

Molecular Formula

C₂₂H₂₄D₃FO₄

Molecular Weight

377.46

Synonyms

(11β,16β)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al-d3; 

Origin of Product

United States

Mechanistic Pathways and Synthetic Research of Betamethasone ∆17,20 D3 21 Aldehyde

Deuterium (B1214612) Labeling Strategies for Pregnane-Type Steroids

The introduction of deuterium atoms into steroid molecules is a critical technique for various research applications, including metabolic studies and as internal standards for mass spectrometry-based quantification. sigmaaldrich.com

Methods for Selective Deuterium Incorporation at C-17 and C-20 Positions

The selective incorporation of deuterium at the C-17 and C-20 positions of pregnane-type steroids is a nuanced process. While general methods for deuterium labeling of steroids exist, achieving site-specific deuteration often requires multi-step synthetic sequences.

One established method for introducing deuterium into the steroid nucleus involves base-catalyzed exchange reactions. For instance, a method for preparing [6,7,7-2H3] sterols and steroids starts with a Δ(5)-sterol or steroid and involves a base exchange in the presence of deuterium oxide to introduce two deuterium atoms at the C-7 position. nih.gov While this specific example targets the C-7 position, the principle of base-catalyzed enolization and subsequent deuteration can be adapted to other positions on the steroid backbone where an adjacent carbonyl group can facilitate the exchange.

For the C-17 and C-20 positions, the synthetic strategy would likely involve the manipulation of the dihydroxyacetone side chain. The presence of a carbonyl group at C-20 can facilitate deuterium exchange at the C-21 position under basic conditions. However, direct exchange at C-17 is more challenging due to the lack of an adjacent activating group. Therefore, a more plausible strategy would involve the chemical modification of the side chain to introduce functionality that allows for the specific introduction of deuterium, followed by the reconstruction of the desired side chain.

Comparison of Radiolabeling and Stable Isotope Labeling Methodologies in Steroid Research

In steroid research, both radiolabeling (e.g., with tritium, ³H, or carbon-14, ¹⁴C) and stable isotope labeling (e.g., with deuterium, ²H, or carbon-13, ¹³C) are employed. Each methodology presents distinct advantages and disadvantages.

FeatureRadiolabeling (e.g., ³H, ¹⁴C)Stable Isotope Labeling (e.g., ²H, ¹³C)
Detection Method Scintillation counting, autoradiographyMass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy
Sensitivity Extremely high, capable of detecting very low concentrationsHigh, but generally less sensitive than radiolabeling
Safety Involves handling of radioactive materials, requiring specialized facilities and disposal proceduresNon-radioactive and safe to handle
Isotope Effects Can sometimes occur, potentially altering metabolic pathways capes.gov.brGenerally considered to have minimal isotope effects on biological processes, though they can occur capes.gov.br
Cost & Availability Can be costly and subject to regulations regarding radioactive materialsGenerally more accessible and less expensive for common isotopes like deuterium nih.gov
Structural Information Provides limited structural informationMS and NMR provide detailed structural information and fragmentation patterns

Stable isotope labeling, particularly with deuterium, is often preferred for quantitative analysis using mass spectrometry due to the ability to synthesize an internal standard with a similar chemical structure and ionization efficiency to the analyte. sigmaaldrich.com This approach, known as stable isotope dilution, allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. sigmaaldrich.com

Formation Mechanisms of Betamethasone-∆17,20 21-Aldehyde

Betamethasone-∆17,20 21-Aldehyde is a known degradation product of betamethasone (B1666872) and its esters. cymitquimica.comsimsonpharma.comcymitquimica.comlgcstandards.com Its formation is often observed under forced degradation conditions, such as exposure to acid or base. jst.go.jp The "∆17,20" designation indicates the presence of a double bond between the C-17 and C-20 positions. This unsaturated aldehyde can exist as both (E) and (Z) isomers. synthinkchemicals.com

Elucidation of Degradation Pathways from Betamethasone and its Esters

The degradation of betamethasone and its esters, including betamethasone dipropionate, betamethasone sodium phosphate (B84403), and betamethasone valerate (B167501), has been a subject of extensive investigation. nih.govnih.govdocumentsdelivered.com A primary degradation pathway involves the side chain at C-17.

Under various conditions, these esters can undergo hydrolysis and rearrangement. nih.gov For instance, betamethasone-17-valerate (B13397696) is known to isomerize to the less potent betamethasone-21-valerate. researchgate.net This acyl migration is a significant consideration in the formulation of topical preparations. researchgate.net

Acid-Catalyzed Degradation Mechanisms

Under acidic conditions, betamethasone can degrade to form a mixture of isomers of 9α-fluoro-11β, 20-dihydroxy-16β-methylpregna-1, 4, 17 (20)-trien-21-al-3-one, which corresponds to the Betamethasone-∆17,20 21-Aldehyde structure. jst.go.jp The pH-rate profile for the degradation of betamethasone esters often shows a "V" shape, indicating that the degradation is catalyzed by both specific acid and specific base catalysis. nih.govresearchgate.net In the acidic region, a decrease in pH leads to an increase in the rate of degradation. nih.gov

A proposed mechanism for the formation of the enol aldehyde under acidic conditions likely involves the protonation of the 21-hydroxyl group, followed by elimination of water and rearrangement to form the more stable conjugated aldehyde system.

Base-Catalyzed Degradation Mechanisms

Base-catalyzed degradation of betamethasone and its esters also leads to the formation of the ∆17,20 21-aldehyde. jst.go.jp The degradation in the presence of strong bases has been described as a pseudo-first-order reaction. nih.govdocumentsdelivered.com The rate of degradation increases with an increase in pH in the alkaline region. nih.gov

The mechanism in a basic medium is thought to proceed through the formation of an enolate at C-21, followed by elimination of the C-17 hydroxyl group (or ester group) to generate the ∆17,20 double bond. This pathway is a key route for the formation of the aldehyde degradant. Studies on betamethasone sodium phosphate under heat stress have shown the formation of a key intermediary degradant, betamethasone enol aldehyde, which can then undergo further reactions like an intramolecular Cannizzaro reaction. researchgate.netnih.govcolab.ws

The following table summarizes the degradation products observed under different catalytic conditions:

Starting CompoundConditionMajor Degradation Products
BetamethasoneAcidic(E) and (Z) isomers of Betamethasone-∆17,20 21-Aldehyde, 9α-fluoro-11β, 21-dihydroxy-16-methylpregna-1, 4, 16-triene-3, 20-dione jst.go.jp
Betamethasone-17-valerateAcidic/BasicBetamethasone-21-valerate, Betamethasone alcohol nih.govresearchgate.netresearchgate.net
Betamethasone dipropionateAcidic/BasicBetamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol nih.govresearchgate.net
Betamethasone sodium phosphateHeat (Solid State)Four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid (formed via the enol aldehyde intermediate) researchgate.netnih.govcolab.ws
Thermal Degradation Kinetics and Pathways

The thermal degradation of corticosteroids like betamethasone is a complex process influenced by factors such as pH, solvent polarity, and temperature. nih.gov Studies on betamethasone esters, such as betamethasone valerate and dipropionate, reveal that thermal degradation typically follows first-order kinetics. nih.govnih.gov For instance, betamethasone-17-valerate degrades into two primary products: betamethasone-21-valerate and betamethasone alcohol. nih.govresearchgate.net Similarly, betamethasone dipropionate degrades into betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.govresearchgate.net

The rate of this degradation is sensitive to the surrounding medium. For example, the degradation rate of betamethasone esters decreases with increasing solvent polarity, phosphate concentration, and ionic strength. nih.govnih.gov The stability of these compounds is also pH-dependent, with betamethasone valerate showing maximum stability at a pH of 4-5 and betamethasone dipropionate at a pH of 3.5-4.5. nih.govnih.gov These findings suggest that the thermal degradation of Betamethasone-∆17,20-d3 21-Aldehyde would likely follow similar kinetic principles and be influenced by the same environmental factors.

The degradation pathways often involve isomerization, such as the migration of an acyl group from the C17 position to the more stable C21 position, and subsequent hydrolysis. researchgate.netresearchgate.net Temperature is a significant accelerator of these hydrolysis reactions. researchgate.net

Role as an Intermediary Degradant in Complex Steroid Systems

This compound is recognized as a labeled degradation and metabolic intermediate of betamethasone. pharmaffiliates.com Its non-deuterated form, betamethasone enol aldehyde, is a key intermediary degradant in the solid-state thermal degradation of betamethasone sodium phosphate. nih.govresearchgate.net The formation of this enol aldehyde is a critical step in a proposed degradation mechanism that leads to four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. nih.govresearchgate.net This mechanism involves the hydration of the betamethasone enol aldehyde followed by an intramolecular Cannizzaro reaction. nih.govresearchgate.net The validity of this proposed pathway is supported by model reactions where betamethasone enol aldehyde is converted into these four diastereomeric degradants in solution. nih.govresearchgate.net

Theoretical Considerations of Enol Aldehyde Formation in Steroids

The formation of enol aldehydes from corticosteroids like betamethasone, which possess a 1,3-dihydroxyacetone (B48652) side chain on their D-ring, is a well-documented process. nih.gov This transformation, known as the Mattox rearrangement, occurs via an acid-catalyzed beta-elimination of water from the side chain. nih.gov Research has also shown that enol aldehydes can form directly from the corresponding 17,21-diesters of these corticosteroids, but this occurs under alkaline conditions and is thought to follow a variation of the original Mattox rearrangement pathway. nih.gov

A comparative study on the formation of enol aldehydes from structurally similar corticosteroids revealed that while enol aldehydes were generally formed under both acidic and alkaline conditions, the ratio of the resulting E- and Z-isomers differed. nih.gov The solvent also plays a significant role; for instance, under acidic conditions, the formation of enol aldehyde is greatly favored in an aprotic solvent compared to a protic one. nih.gov

Laboratory Synthesis Approaches for Betamethasone-∆17,20 21-Aldehyde (Non-Deuterated and Deuterated)

The synthesis of Betamethasone-∆17,20 21-Aldehyde and its deuterated analogue involves specific chemical transformations and requires careful control of stereochemistry.

Chemical Transformations Leading to the Pregna-1,4,17(20)-trien-21-al Moiety

The core structure of Betamethasone-∆17,20 21-Aldehyde is the pregna-1,4,17(20)-trien-21-al moiety. cymitquimica.com The synthesis of this and related pregnane (B1235032) derivatives often starts from more readily available steroid precursors. For instance, the conversion of pregna-4,9(11)-diene-17α,21-diol-3,20-dione derivatives can be achieved through microbial transformation, involving steps like 1(2)-dehydrogenation. researchgate.net Chemical synthesis routes have also been developed. For example, 16-methylene-17α-hydroxypregna-1,4,9(11)-triene-3,20-dione has been synthesized from 3β-hydroxy-16α,17-epoxy-16β-methyl-5α-pregn-9(11)-en-20-one in a three-step process. researchgate.net The synthesis of 21-nitrogen substituted pregna-5,17(20)-dienes has been achieved from pregnenolone, involving the transformation to a 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one intermediate. nih.gov

The introduction of deuterium into the aldehyde group can be achieved through various methods. Modern synthetic strategies include direct hydrogen isotope exchange (HIE) at the formyl C-H bond using catalysts. nih.govresearchgate.net Organocatalytic methods using N-heterocyclic carbenes or a combination of photoredox and organic catalysis with D2O as the deuterium source have proven effective for the formyl-selective deuteration of aldehydes. nih.govarizona.edu

Control of Isomeric Forms (E/Z) during Synthesis

The double bond at the ∆17,20 position of Betamethasone-∆17,20 21-Aldehyde can exist as either the E or Z isomer. synthinkchemicals.comsynthinkchemicals.com The control of this stereochemistry is a critical aspect of the synthesis. The ratio of E- and Z-isomers formed during the Mattox rearrangement can be influenced by the reaction conditions (acidic vs. alkaline) and the starting material (the corticosteroid itself or its 17,21-diester). nih.gov

In the synthesis of related pregna-5,17(20)-dienes, the reaction of a 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one intermediate with various amines resulted in a mixture of [17(20)E]- and [17(20)Z]-isomers, which could then be separated. nih.gov The distinct orientation of the substituents in the E- and Z-isomers allows for their identification using NMR spectroscopy. nih.gov The separation of these isomers can be challenging and may require chromatographic techniques. google.com

Purification and Isolation Strategies for Deuterated Steroidal Aldehydes

The purification and isolation of deuterated steroidal aldehydes like this compound are essential to obtain a product of high purity. lgcstandards.com High-performance liquid chromatography (HPLC) is a common and effective method for the purification and analysis of these compounds. nih.govlgcstandards.com For instance, a validated HPLC method has been used to separate and quantify betamethasone esters and their degradation products. nih.govresearchgate.net Semi-preparative HPLC can be employed to purify and isolate specific degradation products for structural elucidation by techniques like NMR spectroscopy. researchgate.net

For deuterated compounds, care must be taken during purification to avoid conditions that could lead to the loss of the deuterium label, such as acidic conditions which can cause back-exchange. researchgate.net Analytical techniques such as mass spectrometry and NMR spectroscopy are indispensable for confirming the structure and determining the degree and location of deuterium incorporation. nih.govarkat-usa.org

Advanced Analytical Research Methodologies for Betamethasone ∆17,20 D3 21 Aldehyde

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceuticals. For Betamethasone-∆17,20-d3 21-Aldehyde, the development and validation of robust HPLC methods are essential for ensuring the quality and stability of related drug products.

Development of Stability-Indicating RP-HPLC Methods for Related Substances

Stability-indicating methods are critical for demonstrating that an analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other related substances. For betamethasone (B1666872) and its related compounds, including the 21-aldehyde, reversed-phase HPLC (RP-HPLC) is a widely adopted technique. researchgate.netnih.gov

The development of such methods often involves subjecting the drug substance to stress conditions like heat, light, acid, and base hydrolysis to induce degradation. scielo.br The goal is to achieve adequate separation of all potential degradation products from the main compound and from each other. researchgate.netnih.gov For instance, a stability-indicating RP-HPLC method was developed to separate dexamethasone (B1670325) and other related compounds from betamethasone, highlighting the challenge and importance of resolving structurally similar compounds. nih.gov This method utilized a gradient mobile phase with an ACE Phenyl column and UV detection at 240 nm, proving its suitability for quality control laboratories. nih.gov

Optimization of Chromatographic Parameters for Resolution of Isomers and Impurities

The successful separation of this compound from its isomers and other impurities hinges on the meticulous optimization of chromatographic parameters. Key parameters include the choice of the stationary phase (column), mobile phase composition, flow rate, and column temperature.

Several studies have focused on optimizing these parameters for betamethasone and its related compounds. For example, to separate betamethasone from its epimer, dexamethasone, different C8 columns and mobile phase compositions involving water, acetonitrile (B52724), and tetrahydrofuran (B95107) have been explored. researchgate.net A gradient elution with a mobile phase consisting of 0.1% methanesulfonic acid in water (Mobile Phase A) and a mixture of tert-butanol (B103910) and 1,4-dioxane (B91453) (Mobile Phase B) on an ACE 3 C18 column has been shown to effectively separate 26 betamethasone-related compounds. researchgate.net The column temperature is also a critical factor, often maintained around 40-50°C to improve peak shape and resolution. researchgate.netresearchgate.net

ParameterOptimized Condition 1Optimized Condition 2
Column ACE 3 C18 (150mm x 4.6mm, 3µm) researchgate.netACE Phenyl (10 cm x 4.6 mm, 3µm) nih.gov
Mobile Phase A 0.1% methanesulfonic acid in water researchgate.netWater:Acetonitrile (90:10, v/v) nih.gov
Mobile Phase B tert-butanol:1,4-dioxane (7:93, v/v) researchgate.netAcetonitrile:Isopropanol (80:20, v/v) nih.gov
Flow Rate 1.0 mL/min researchgate.netNot specified
Detection UV at 254 nm researchgate.netUV at 240 nm nih.gov
Column Temperature 40°C researchgate.netNot specified

Quantification and Detection Limits in Research Samples

Once a method is validated, it can be used for the quantification of this compound in various samples. The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters that define the sensitivity of the method.

For betamethasone 21-aldehyde, a related compound, the LOQ and LOD have been reported to be as low as 0.02% and 0.01%, respectively, demonstrating the high sensitivity of the developed HPLC methods. researchgate.net For other betamethasone-related compounds, the LOQ and DL were typically around 0.05% and 0.02%. researchgate.net The precision of the assay for betamethasone has been reported with a relative standard deviation (RSD) of 0.6%, and accuracy ranged from 98.1% to 99.9%. researchgate.net

ParameterValue for Betamethasone 21-Aldehyde researchgate.netValue for other Betamethasone related compounds researchgate.net
Limit of Quantification (LOQ) 0.02%0.05%
Limit of Detection (LOD) 0.01%0.02%

Mass Spectrometric Approaches for Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the structural elucidation and sensitive quantification of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is invaluable for identifying and quantifying trace levels of impurities and degradation products. researchgate.netnih.gov

LC-MS/MS methods have been developed for the analysis of betamethasone and its esters in various matrices. nih.govscholarsresearchlibrary.com These methods often utilize electrospray ionization (ESI) in positive mode. researchgate.netnih.gov For instance, a method using a Zorbax Eclipse XDB or Luna C8 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile has been successful in separating betamethasone and its epimers. nih.gov

Understanding the fragmentation pathways of deuterated steroidal aldehydes in the mass spectrometer is key to their structural confirmation. In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule.

For aldehydes, common fragmentation patterns include the cleavage of bonds adjacent to the carbonyl group. libretexts.org This can result in the loss of a hydrogen atom or the entire formyl group (CHO). libretexts.org Another characteristic fragmentation is the McLafferty rearrangement, which is possible if a gamma-hydrogen is present relative to the carbonyl group. youtube.comyoutube.com This rearrangement involves the transfer of the gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. youtube.com

In deuterated aldehydes, the presence of deuterium (B1214612) atoms will shift the mass-to-charge ratio (m/z) of the parent ion and its fragments. The fragmentation pathways themselves are generally expected to be similar to their non-deuterated counterparts. However, the analysis of the resulting mass shifts provides definitive evidence for the location of the deuterium labels within the molecule. For instance, if the deuterium is on the formyl group, a fragment resulting from the loss of this group will show a corresponding mass difference compared to the non-deuterated analog. The study of these fragmentation patterns is crucial for the unambiguous identification of deuterated standards like this compound.

Isotopic Signature Analysis for Confirmation of Deuteration (d3)

Isotopic signature analysis is a critical step in verifying the successful incorporation of deuterium atoms into the molecular structure of this compound. This technique provides definitive evidence of the d3 labeling, which is fundamental to its application as an internal standard in mass spectrometry-based bioanalytical assays. The presence of the three deuterium atoms results in a predictable increase in the molecular weight of the compound compared to its non-labeled counterpart. pharmaffiliates.com

PropertyValue
Molecular Formula C22H24D3FO4
Molecular Weight 377.46
Deuterium Incorporation 3 atoms
This table outlines the key properties of this compound, highlighting the impact of deuteration.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. This is crucial for distinguishing it from other structurally similar compounds and confirming the molecular formula of C22H24D3FO4. pharmaffiliates.comlabshake.com The precision of HRMS is vital for ensuring the identity and purity of this analytical standard. A reversed-phase high-performance liquid chromatography/electrospray ionisation mass spectrometry (HPLC/ESI-MS) method has been developed to differentiate the epimers betamethasone and dexamethasone and their various esterification products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Isomer Distinction

Application of 1D and 2D NMR Experiments (e.g., 1H-NMR, 13C-NMR, COSY, HSQC, HMBC)

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the comprehensive structural analysis of this compound.

¹H-NMR (Proton NMR) provides information about the number and types of hydrogen atoms in the molecule.

¹³C-NMR (Carbon NMR) reveals the carbon framework of the compound. chemicalbook.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons, helping to piece together the complete molecular structure.

The application of these techniques allows for the complete assignment of proton and carbon signals, confirming the structure of the aldehyde and the stereochemistry of the steroid core. nih.gov

Deuterium NMR (²H-NMR) for Verification of Deuterium Labeling

To specifically confirm the location of the deuterium atoms, Deuterium NMR (²H-NMR) spectroscopy is utilized. This technique directly observes the deuterium nuclei, providing unequivocal evidence of their incorporation at the ∆17,20 position. This verification is crucial for validating the isotopic purity of the labeled standard. pharmaffiliates.com

Role as an Analytical Standard in Pharmaceutical Research and Impurity Profiling

This compound serves as a critical analytical standard in pharmaceutical research and is particularly valuable for impurity profiling. cymitquimica.combiosynth.com As a stable isotope-labeled compound, it is an ideal internal standard for quantitative analysis of betamethasone and its related substances by techniques such as liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.comclearsynth.com Its use allows for accurate and precise quantification, compensating for variations in sample preparation and instrument response.

Furthermore, this compound is classified as a degradation and metabolic intermediate of Betamethasone. pharmaffiliates.com Therefore, it is instrumental in identifying and quantifying impurities that may arise during the manufacturing process or through degradation of the active pharmaceutical ingredient. synthinkchemicals.comsynthinkchemicals.com The availability of a well-characterized standard like this compound is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing betamethasone. clearsynth.com

Future Research Directions and Unexplored Avenues for Betamethasone ∆17,20 D3 21 Aldehyde

Development of Novel Analytical Technologies for Ultra-Trace Level Detection

The detection and quantification of Betamethasone-∆17,20-d3 21-Aldehyde at ultra-trace levels present a significant analytical challenge. Future research is anticipated to focus on developing more sensitive and specific analytical methodologies. While current techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are widely used for the analysis of corticosteroids, including betamethasone (B1666872) and its related compounds, there is a continuous drive to push the limits of detection to lower concentrations. nih.govnih.gov

Innovations in this area may include the refinement of sample preparation techniques to minimize matrix effects and enhance analyte recovery from complex biological and pharmaceutical matrices. Furthermore, the exploration of advanced mass spectrometry platforms, such as high-resolution orbitrap mass spectrometry, could provide enhanced structural characterization and sensitivity. mdpi.com The development of derivatization strategies specifically tailored for this aldehyde could also improve its chromatographic behavior and ionization efficiency, leading to better detection limits. mdpi.com

Analytical TechniquePotential for Improvement for this compound
Liquid Chromatography-Mass Spectrometry (LC-MS)Enhanced sensitivity and reduced matrix effects through advanced column chemistries and ionization sources. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Improved derivatization methods to increase volatility and thermal stability for better separation and detection. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS)More accurate mass measurements for unambiguous identification and structural elucidation, especially in complex mixtures. mdpi.com
ImmunoassaysDevelopment of highly specific antibodies for rapid and high-throughput screening, although with less structural information. nih.gov

Application of Computational Chemistry and Molecular Dynamics Simulations in Degradation Pathway Prediction

Computational chemistry and molecular dynamics simulations are poised to become indispensable tools in predicting the degradation pathways of deuterated steroids like this compound. These in silico methods offer a cost-effective and efficient way to understand the complex chemical transformations that such molecules can undergo. researchgate.netnih.gov

By modeling the electronic structure and reactivity of the molecule, researchers can predict its susceptibility to various degradation mechanisms, such as hydrolysis, oxidation, and photolysis. Molecular dynamics simulations can provide insights into the conformational changes and interactions of the molecule with its environment, which can influence its stability and degradation kinetics. sun.ac.za This predictive capability is crucial for identifying potential degradation products and for designing more stable formulations. The use of computational models to simulate steroid synthesis and metabolism is an emerging field with significant potential for application to specific compounds like this deuterated aldehyde. researchgate.netproquest.com

Green Chemistry Approaches in the Synthesis and Characterization of Deuterated Steroids

The synthesis and characterization of deuterated steroids are increasingly being viewed through the lens of green chemistry. Future research will likely focus on developing more environmentally benign and sustainable methods for producing compounds like this compound. This includes the use of safer solvents, renewable starting materials, and catalytic reactions that minimize waste. americanpharmaceuticalreview.comhovione.com

The industrial synthesis of corticosteroids has traditionally relied on multi-step chemical processes. researchgate.net However, there is a growing interest in biocatalysis and microbial transformations to carry out specific chemical modifications on the steroid scaffold. researchgate.netmdpi.com These enzymatic processes often offer high selectivity and operate under milder reaction conditions compared to traditional chemical methods. The development of green analytical techniques for the characterization of these compounds, such as supercritical fluid chromatography (SFC), is also an active area of research.

Key principles of green chemistry applicable to the synthesis of deuterated steroids include:

Waste Prevention: Designing synthetic pathways that minimize the generation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials. mdpi.com

Catalysis: Employing highly selective catalysts to reduce the need for protecting groups and minimize side reactions. scienceopen.com

Integration into Untargeted Metabolomics and Degradomics Platforms for Complex Biological and Pharmaceutical Matrices

The integration of this compound into untargeted metabolomics and degradomics platforms represents a powerful approach for studying its fate in complex systems. As a stable isotope-labeled internal standard, this compound is invaluable for the accurate quantification of its unlabeled counterpart in biological samples. clearsynth.com

Untargeted metabolomics aims to comprehensively analyze all small molecules in a biological system. By incorporating the deuterated standard, researchers can more reliably identify and quantify related metabolites and degradation products. This is particularly important for understanding the metabolic pathways of betamethasone and how they might be altered in different physiological or pathological states.

Q & A

Basic Research Questions

Q. How is Betamethasone-∆17,20-d3 21-Aldehyde synthesized, and what are the critical steps for ensuring isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium (D) incorporation at the ∆17,20 positions via acid-catalyzed hydrogen-deuterium exchange or enzymatic methods. Key steps include:

  • Use of deuterated solvents (e.g., D₂O) or reagents to ensure site-specific labeling.
  • Purification via reverse-phase HPLC to isolate the deuterated product from non-deuterated byproducts.
  • Validation of isotopic purity (>98%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium placement .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

  • Methodological Answer :

  • HPLC-MS/MS : Quantifies the compound and detects impurities using a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid).
  • NMR : Confirms structural integrity, particularly deuterium incorporation at ∆17,20 and the aldehyde moiety at C21.
  • Isotopic Purity Analysis : High-resolution MS (HRMS) in positive ion mode to distinguish isotopic clusters .

Q. How should this compound be stored to maintain stability during long-term studies?

  • Methodological Answer :

  • Store lyophilized powder at -20°C in airtight, light-resistant vials with desiccants.
  • For solution stability, prepare in deuterated DMSO or ethanol (stored at 4°C for ≤72 hours).
  • Monitor degradation via periodic HPLC analysis, particularly for aldehyde oxidation or deuterium loss .

Advanced Research Questions

Q. How does deuterium labeling at ∆17,20 influence the compound’s pharmacokinetic (PK) profile compared to non-deuterated analogs?

  • Methodological Answer :

  • Conduct comparative PK studies in rodent models using LC-MS/MS to quantify plasma/tissue concentrations.
  • Key parameters:
  • Deuterium Kinetic Isotope Effect (KIE) : Assess metabolic stability via liver microsomal assays (e.g., CYP3A4 activity).
  • Half-life extension : Measure t₁/₂ differences due to slowed C-H bond cleavage at deuterated sites .

Q. What experimental strategies mitigate isotopic interference when quantifying this compound in complex matrices?

  • Methodological Answer :

  • Matrix-Matched Calibration : Prepare standards in the same biological matrix (e.g., plasma) to account for ion suppression/enhancement.
  • Internal Standard (IS) Selection : Use a structurally analogous deuterated IS (e.g., Betamethasone-D5 21-Acetate) to normalize extraction efficiency .

Q. How can researchers resolve contradictory data in batch-to-batch variability of deuterated Betamethasone derivatives?

  • Methodological Answer :

  • QC Protocols : Implement stringent batch testing via:
  • HPLC-PDA : Detect non-deuterated impurities (e.g., ∆17,20-H analogs).
  • Stability-Indicating Methods : Stress testing (heat, light, pH) to identify degradation pathways.
  • Data Reconciliation : Cross-validate results using orthogonal techniques (e.g., NMR for positional deuterium confirmation) .

Q. What in vitro and in vivo models are optimal for studying the aldehyde moiety’s reactivity in this compound?

  • Methodological Answer :

  • In Vitro : Use human serum albumin (HSA) binding assays to assess covalent adduct formation via Schiff base reactions.
  • In Vivo : Apply topical formulations in murine dermatitis models, followed by LC-MS/MS analysis of skin metabolites to track aldehyde stability .

Q. How can cross-reactivity with endogenous corticosteroids be minimized in immunoassays for this compound?

  • Methodological Answer :

  • Antibody Specificity Screening : Use competitive ELISA with structural analogs (e.g., Dexamethasone-∆17,20-d3 21-Aldehyde) to identify cross-reactive epitopes.
  • Sample Pretreatment : Solid-phase extraction (SPE) with mixed-mode sorbents to remove interfering steroids prior to analysis .

Methodological Best Practices

  • Data Validation : Always include a non-deuterated control group to isolate isotopic effects.
  • Regulatory Compliance : Align analytical methods with pharmacopeial guidelines (e.g., USP-NF) for impurity profiling .
  • Collaborative Reporting : Share batch-specific deuterium incorporation data in supplementary materials to enhance reproducibility .

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